N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide
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Overview
Description
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide is a compound that belongs to the benzimidazole class of heterocyclic organic compounds. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives, followed by further functionalization to introduce the ethyl and acetamide groups . The reaction conditions often include the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for higher yields and efficiency.
Chemical Reactions Analysis
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Condensation: The initial synthesis involves condensation reactions between ortho-phenylenediamine and benzaldehyde derivatives.
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as sulfur . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This allows them to exert various biological effects, such as inhibiting enzyme activity or interfering with DNA replication.
Comparison with Similar Compounds
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide can be compared with other benzimidazole derivatives, such as:
Osimertinib: An anticancer drug used to treat non-small cell lung cancer.
Navelbine: A chemotherapy medication used to treat various types of cancer.
Alectinib: Another anticancer drug used to treat lung cancer.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-14(2)15-7-9-16(10-8-15)25-13-20(24)21-12-11-19-22-17-5-3-4-6-18(17)23-19/h3-10,14H,11-13H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
OZMRBLVIPWNCKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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